

copper(II) chloride dihydrate crystal structure and properties

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Compound of Interest

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An In-Depth Technical Guide to Copper(II) Chloride Dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and key experimental protocols related to copper(II) chloride dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$). It is intended to serve as a detailed resource for professionals in research, chemical synthesis, and pharmaceutical development.

Crystal Structure and Crystallographic Data

Copper(II) chloride dihydrate, known naturally as the rare mineral eriochalcite, crystallizes in the orthorhombic system.^{[1][2]} The central copper(II) ion exhibits a highly distorted octahedral coordination geometry.^[1] This distortion is a classic example of the Jahn-Teller effect, commonly observed in copper(II) compounds.^[1] The coordination sphere around the copper center is comprised of two water ligands and four chloride ligands, which asymmetrically bridge to adjacent copper centers, forming a polymeric chain structure.^[1]

Crystallographic Data

The crystallographic parameters for copper(II) chloride dihydrate have been determined through X-ray and neutron diffraction studies.^{[3][4]}

Parameter	Value	Citation(s)
Chemical Formula	$\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$	[1][5]
Molar Mass	170.48 g/mol	[5]
Crystal System	Orthorhombic	[1]
Space Group	Pbmn (No. 53, alternate setting Pnma)	[1][3]
Lattice Constants	$a = 7.41 \text{ \AA}$, $b = 8.09 \text{ \AA}$, $c = 3.75 \text{ \AA}$	[1]
Coordination Geometry	Distorted Octahedral	[1]

Key Bond Distances and Angles

The precise bond lengths within the crystal structure are crucial for understanding its chemical behavior.

Bond	Distance (Å)	Angle	Value (°)	Citation(s)
Cu–Cl	2.2781(14)	Cl–Cu–Cl	180.0	[4]
Cu–O	1.943(4)	Cl–Cu–O	90.0	[4]
O–H	0.82(4)	O–Cu–O	180.0	[4]
-	-	H–O–H	139(6)	[4]

Physicochemical Properties

The physical and chemical properties of $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ are summarized below.

Physical Properties

Property	Value / Description	Citation(s)
Appearance	Blue-green solid crystals or powder	[1][6]
Density	2.51 g/cm ³	[1][7]
Melting Point	100 °C (Dehydrates)	[1][7]
Solubility in Water	75.7 g/100 mL at 25 °C	[7]
Solubility in Other Solvents	Soluble in methanol (68 g/100 mL at 15°C) and ethanol (53 g/100 mL at 15°C)	[7]
Magnetic Property	Paramagnetic	[1]

Chemical Properties

Aqueous solutions of copper(II) chloride exhibit a range of colors from blue to green to yellow, depending on the concentration and the presence of additional chloride ions, which influences the formation of various copper(II) complexes like $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$ (blue) and halide complexes $[\text{CuCl}_{2+x}]^{x-}$ (yellow/red).[1]

The compound is a mild oxidant.[1] It is widely used as a catalyst in organic synthesis, for instance, in the Wacker process for producing chlorine via oxychlorination.[1][8] It also effectively catalyzes the hydrolysis of acetanilides to regenerate diols and promotes the free radical addition of sulfonyl chlorides to alkenes.[1]

Upon heating, copper(II) chloride dihydrate first loses its water of hydration around 100 °C.[1][7] The anhydrous form decomposes to copper(I) chloride (CuCl) and chlorine gas (Cl₂) at temperatures around 400-1000 °C.[1]

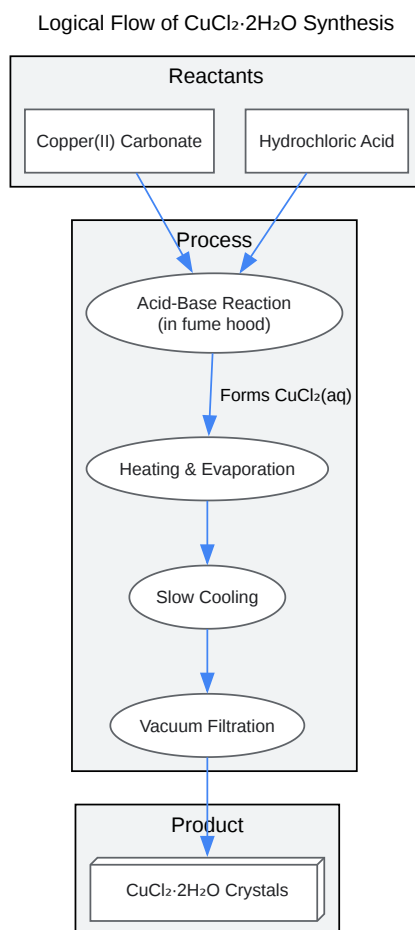
Experimental Protocols

Synthesis of Copper(II) Chloride Dihydrate

A common laboratory-scale synthesis involves the reaction of a copper-containing base, such as copper(II) oxide, hydroxide, or carbonate, with hydrochloric acid.[1][2]

Protocol:

- Reaction: Add copper(II) carbonate (CuCO_3) in small portions to a stirred solution of hydrochloric acid (HCl) until effervescence (CO_2 evolution) ceases. The reaction is: $\text{CuCO}_3 + 2\text{HCl} \rightarrow \text{CuCl}_2 + \text{H}_2\text{O} + \text{CO}_2$.[\[9\]](#)
- Concentration: Gently heat the resulting green solution to evaporate excess water and concentrate the solution. Continue heating until a crystalline film begins to form on the surface.[\[10\]](#)
- Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature. For higher yield, the solution can be further cooled in an ice bath to promote the formation of blue-green crystals of $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$.[\[1\]](#)
- Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.[\[10\]](#)
- Washing & Drying: Wash the crystals with a small amount of cold distilled water to remove residual acid, followed by a wash with ethanol.[\[11\]](#) Dry the crystals in a desiccator or at a low temperature in an oven.



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Caption: Logical workflow for the laboratory synthesis of copper(II) chloride dihydrate.

Crystal Structure Determination by X-ray Diffraction (XRD)

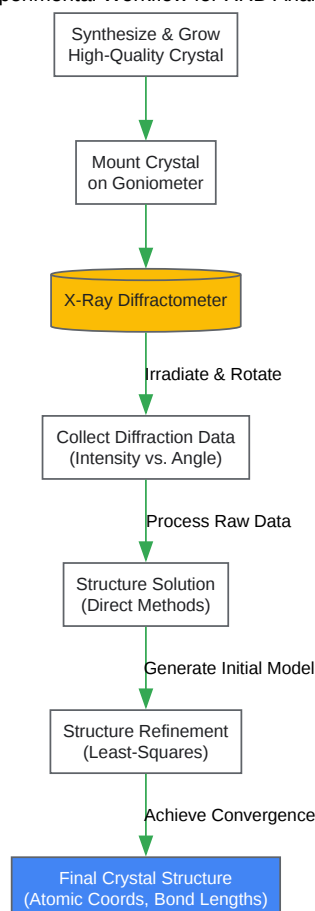
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$.

Methodology:

- **Crystal Selection:** A high-quality single crystal, free of visible defects, is selected and mounted on a goniometer head.^[4]

- **Data Collection:** The crystal is placed in an X-ray diffractometer (e.g., an Enraf-Nonius CAD-4 or similar).[4] It is irradiated with a monochromatic X-ray beam (commonly Mo-K α or Cu-K α radiation).[4][12] The crystal is rotated, and the instrument records the intensity and position of the diffracted X-ray beams at thousands of different orientations.
- **Structure Solution:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the heavier atoms (Cu, Cl).[4]
- **Structure Refinement:** The atomic model is refined using full-matrix least-squares techniques.[4] This process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model. Hydrogen atom positions can be located from the resulting electron density map or by using neutron diffraction data for higher precision.[4][12]

Experimental Workflow for XRD Analysis

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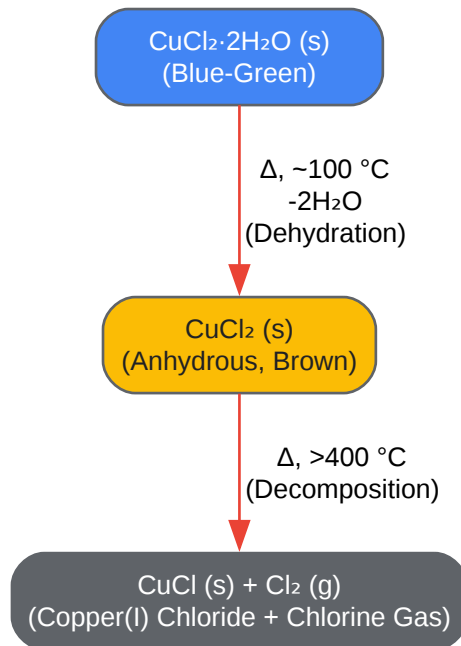
Caption: Workflow for determining the crystal structure of $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ using XRD.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$.

Methodology:

- **Sample Preparation:** A small, precisely weighed amount of the crystalline sample is placed into a crucible (e.g., alumina or platinum).
- **Analysis:** The crucible is placed inside a furnace of a simultaneous TGA/DSC instrument. The sample is heated at a constant rate (e.g., $10\text{ }^\circ\text{C/min}$) under a controlled atmosphere (e.g., nitrogen or air).
- **Data Acquisition:** The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow into or out of the sample.
- **Interpretation:**
 - A mass loss step observed in the TGA curve around $100\text{--}200\text{ }^\circ\text{C}$ corresponds to the loss of the two water molecules of hydration.[\[6\]](#)[\[13\]](#)
 - A corresponding endothermic peak is observed in the DSC curve for this dehydration step.
 - At higher temperatures ($>300\text{--}400\text{ }^\circ\text{C}$), a second mass loss step indicates the decomposition of anhydrous CuCl_2 to CuCl , releasing chlorine gas.[\[6\]](#)[\[14\]](#) This is often accompanied by a sharp exothermic peak in the DSC signal.[\[14\]](#)

Thermal Decomposition Pathway of $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ [Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of copper(II) chloride dihydrate upon heating.

Applications in Research and Drug Development

Copper(II) chloride dihydrate is a versatile reagent with several applications relevant to the pharmaceutical and life sciences industries.

- **Catalysis in Organic Synthesis:** It serves as an efficient catalyst for a variety of organic transformations, including oxidation reactions and carbon-carbon bond formation, which are fundamental steps in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).^{[8][15]}
- **Pharmaceutical Intermediates:** It is used in the synthesis of bioactive compounds and pharmaceutical intermediates.^[16] For example, it can be used in chlorination reactions or as a Lewis acid catalyst.
- **Copper Supplementation Studies:** As a source of copper ions (Cu^{2+}), it can be used in research to study copper deficiency and its role in biological systems.^[17] Copper is an

essential trace element and a cofactor for numerous enzymes involved in critical biochemical pathways.[17]

- Antimicrobial Research: Copper ions are known to have antimicrobial properties. CuCl_2 can be used in the development and testing of antimicrobial surfaces, wound dressings, or formulations.[17]
- Fungicide Development: The compound is used in the formulation of fungicides, such as dicopper chloride trihydroxide, which is formed by partial hydrolysis.[1][15] This has relevance in agrochemical research, which can overlap with drug development in areas like antifungal discovery.

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